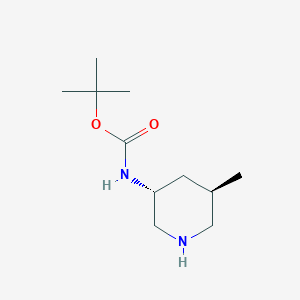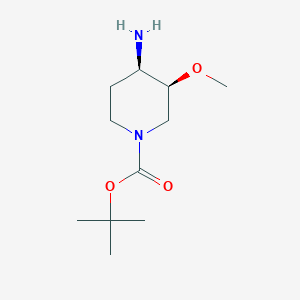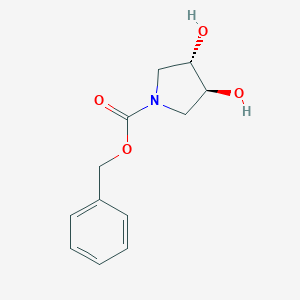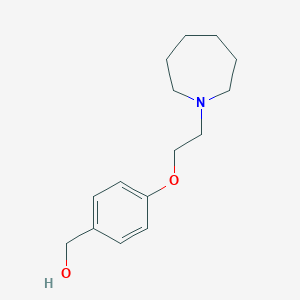
17-Ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile, also known as Oxa-Androstenolone or Oxa-Max, is a synthetic anabolic-androgenic steroid. It is a modified form of the hormone testosterone, which is naturally produced in the human body. Oxa-Max is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
Oxa-Max works by binding to androgen receptors in the body, which are responsible for the development of male sexual characteristics. This results in an increase in protein synthesis, which leads to the growth and repair of muscle tissue. Oxa-Max also has a high affinity for the androgen receptor, which makes it a potent anabolic agent.
Biochemical and Physiological Effects:
Oxa-Max has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, and enhance athletic performance. It has also been shown to have anti-catabolic effects, which means that it can help to prevent the breakdown of muscle tissue.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Oxa-Max in lab experiments is its potency and selectivity. It has a high affinity for the androgen receptor, which makes it a potent anabolic agent. It also has a low rate of conversion to estrogen, which reduces the risk of side effects such as gynecomastia. However, one of the limitations of using Oxa-Max in lab experiments is its high cost, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on Oxa-Max. One area of interest is its potential use in the treatment of muscle wasting and other conditions. Another area of interest is its potential use as a performance-enhancing drug. Further research is also needed to fully understand the biochemical and physiological effects of Oxa-Max on the body.
Synthesis Methods
The synthesis of Oxa-Max involves the modification of testosterone through a chemical reaction. The process involves the addition of an ethoxycarbonyloxy group to the 17-beta position of the testosterone molecule, followed by the addition of a cyano group to the 17-alpha position. This results in the formation of Oxa-Max, which is a white crystalline powder.
Scientific Research Applications
Oxa-Max has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anabolic and androgenic properties, which make it useful in the treatment of muscle wasting, osteoporosis, and other conditions. It has also been studied for its potential use in hormone replacement therapy and as a performance-enhancing drug.
properties
CAS RN |
132639-68-0 |
|---|---|
Product Name |
17-Ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile |
Molecular Formula |
C23H31NO4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S)-17-cyano-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] ethyl carbonate |
InChI |
InChI=1S/C23H31NO4/c1-4-27-20(26)28-23(14-24)12-9-19-17-6-5-15-13-16(25)7-10-21(15,2)18(17)8-11-22(19,23)3/h13,17-19H,4-12H2,1-3H3/t17-,18+,19+,21+,22+,23?/m1/s1 |
InChI Key |
ZVAOAJHHLVZEAV-UCPDIXLFSA-N |
Isomeric SMILES |
CCOC(=O)OC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C#N |
SMILES |
CCOC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C#N |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C#N |
synonyms |
17 alpha-ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile 17-ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile EtOCO2-OACN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)







![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)